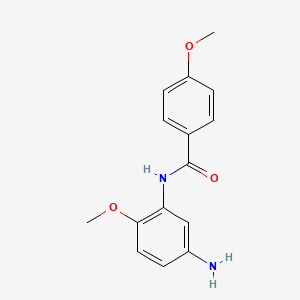

N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-12-6-3-10(4-7-12)15(18)17-13-9-11(16)5-8-14(13)20-2/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNOTPQCWZMIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Methoxybenzoyl Chloride

- Reagents: 4-Methoxybenzoic acid, thionyl chloride (SOCl₂), catalytic pyridine.

- Procedure:

- Dissolve 4-methoxybenzoic acid in anhydrous toluene.

- Add thionyl chloride (approximately 1.3 equivalents) and a catalytic amount of pyridine.

- Reflux the mixture at ~80 °C for 3 to 6 hours.

- Evaporate solvents under reduced pressure to obtain crude 4-methoxybenzoyl chloride as a white solid.

- Notes: The crude acid chloride is typically used directly in the next step without further purification to avoid hydrolysis.

Amidation with 5-Amino-2-methoxyaniline

- Reagents: 5-Amino-2-methoxyaniline (or methyl 4-amino-2-methoxybenzoate as an intermediate), triethylamine (TEA), dimethylformamide (DMF) or tetrahydrofuran (THF) as solvent.

- Procedure:

- Dissolve 5-amino-2-methoxyaniline in DMF or THF.

- Add triethylamine to neutralize the HCl generated during amidation.

- Slowly add the prepared 4-methoxybenzoyl chloride solution at room temperature.

- Stir the reaction mixture overnight at room temperature.

- Filter and concentrate the mixture under vacuum.

- Wash the residue with water and dry to obtain N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide as a white solid.

- Yield: Typically moderate to good, around 70% or higher depending on reaction conditions.

Alternative Amidation via Direct Coupling

In some protocols, direct coupling of 4-methoxybenzoic acid with 5-amino-2-methoxyaniline using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is reported:

- Procedure:

- Dissolve 4-methoxybenzoic acid and 5-amino-2-methoxyaniline in a suitable solvent (e.g., ethylene dichloride or DMF).

- Add EDC and stir at room temperature for 1 hour, followed by reflux for 3 hours.

- Isolate the product by filtration and washing.

- Advantage: Avoids handling of acid chlorides, potentially milder conditions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | 4-Methoxybenzoic acid + SOCl₂ + pyridine | Reflux (~80 °C) | 3–6 hours | — | Crude acid chloride used directly |

| Amidation | Acid chloride + 5-Amino-2-methoxyaniline + TEA + DMF/THF | Room temperature | Overnight | 70–80 | Triethylamine neutralizes HCl formed |

| Direct coupling (alternative) | 4-Methoxybenzoic acid + 5-Amino-2-methoxyaniline + EDC | RT then reflux | 4 hours total | ~70 | Avoids acid chloride intermediate |

Representative Research Findings

- A study on benzamide derivatives demonstrated that amidation using acid chlorides in DMF with triethylamine yields high purity benzamides, including methoxy-substituted analogs similar to N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide.

- The use of thionyl chloride to convert carboxylic acids into acid chlorides is a well-established method, providing reactive intermediates for amide bond formation.

- Amidation reactions carried out at room temperature overnight ensure complete conversion while minimizing side reactions such as hydrolysis or overreaction.

- Alternative coupling reagents like EDC provide a milder synthetic route, especially useful when acid chloride formation is problematic or when sensitive functional groups are present.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Advantages | Disadvantages |

|---|---|---|---|

| Acid chloride formation | SOCl₂-mediated conversion of acid to acid chloride | High reactivity, straightforward | Requires handling corrosive SOCl₂ |

| Amidation with acid chloride | Reaction with 5-amino-2-methoxyaniline + TEA | High yields, mild conditions | Acid chloride instability possible |

| Direct coupling with EDC | Carbodiimide-mediated amide bond formation | Avoids acid chloride, mild conditions | May require purification of urea byproducts |

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide is utilized in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction. The pathways involved may include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide

- CAS No.: 926190-58-1

- Molecular Formula : C₁₅H₁₆N₂O₃

- Molecular Weight : 272.30 g/mol

- Structural Features: The compound consists of a benzamide core substituted with a 4-methoxy group and an ortho-methoxy/para-amino phenylamine moiety (Fig. 1).

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound is compared to six analogs (Table 1), highlighting substituent positions and their impact on properties:

| Compound Name | CAS No. | Substituents | Molecular Weight (g/mol) | Key Functional Differences |

|---|---|---|---|---|

| N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide | 926190-58-1 | 5-NH₂, 2-OCH₃ (phenyl); 4-OCH₃ (benzamide) | 272.30 | Dual amino + methoxy groups |

| N-(5-Amino-2-methoxyphenyl)benzamide | - | 5-NH₂, 2-OCH₃ (phenyl); unsubstituted benzamide | 256.30 | Lacks 4-OCH₃ on benzamide |

| N-(4-Amino-5-methoxy-2-methylphenyl)benzamide | 99-21-8 | 4-NH₂, 5-OCH₃, 2-CH₃ (phenyl); unsubstituted benzamide | 256.30 | Methyl substitution replaces 2-OCH₃ |

| N-(tert-butyl)-4-methoxybenzamide (42) | - | tert-butyl (amide); 4-OCH₃ (benzamide) | 207.27 | Bulky tert-butyl group replaces phenyl |

| N-(6-Aminohexyl)-4-methoxybenzamide (14) | - | 4-OCH₃ (benzamide); hexyl-NH₂ | 252.34 | Aliphatic chain instead of aromatic amine |

| Ac-DAAN (N-(5-amino-2-methoxyphenyl)acetamide) | - | 5-NH₂, 2-OCH₃ (phenyl); acetyl | 194.21 | Acetamide replaces benzamide |

Key Observations :

- Steric Effects : The tert-butyl group in compound 42 increases lipophilicity but reduces polar interactions, contrasting with the target’s aromatic amine .

- Bioactivity : Ac-DAAN exhibits lower microbial toxicity than azo-dimers, suggesting that the benzamide core in the target compound may offer superior binding to biological targets .

EGFR Inhibition :

- Compound 7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide) showed a docking score of −9.65 kcal/mol with EGFR, attributed to its methoxybenzamide moiety’s fit into hydrophobic pockets. The target compound’s similar 4-OCH₃ group may confer comparable receptor affinity .

Serotonin-1A Antagonism :

- p-MPPI and p-MPPF (methoxyphenyl-benzamide derivatives) are potent 5-HT₁A antagonists. Their activity depends on the 2-methoxyphenyl group’s position, suggesting that the target compound’s 5-amino-2-methoxyphenyl substitution could modulate selectivity for other receptors .

Microbial Toxicity :

- Ac-DAAN (acetamide analog) showed minimal inhibition in microbial assays, while azo-dimers were highly toxic. The benzamide group in the target compound may balance reactivity and specificity, avoiding nonspecific toxicity .

Stability and Physicochemical Properties

pH-Dependent Stability :

- N-(6-Aminohexyl)-4-methoxybenzamide (14) exhibited <20% hydrolysis at pH 6.0 but significant degradation at pH 4.4. The target compound’s aromatic amine may improve stability under acidic conditions compared to aliphatic amines .

Lipophilicity :

- The tert-butyl group in compound 42 increases logP, whereas the target compound’s polar NH₂ and OCH₃ groups likely reduce logP, enhancing aqueous solubility .

Biological Activity

N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide is characterized by its unique structure, which includes:

- Amino group : Enhances solubility and potential interactions with biological targets.

- Methoxy groups : Contribute to lipophilicity and may influence the compound's pharmacokinetic properties.

The compound's biological activity is attributed to its interaction with various molecular targets:

- Enzyme Interactions : It may modulate the activity of specific enzymes involved in metabolic pathways, influencing processes such as inflammation and cell proliferation.

- Receptor Binding : Potential interactions with neurotransmitter receptors could suggest applications in neuropharmacology, particularly in conditions like schizophrenia or depression .

- Signaling Pathways : The compound may affect critical signaling pathways related to apoptosis and cellular growth, which are crucial in cancer biology .

Antiproliferative Effects

Research indicates that N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- MCF-7 Cell Line : The compound has shown IC50 values indicative of effective inhibition of cell growth, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT 116 | 3.7 |

| HEK 293 | 5.3 |

This table summarizes the inhibitory concentrations observed in various studies, highlighting the compound's selective activity against breast cancer cells.

Antioxidative Activity

The antioxidative properties of N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide have also been explored. Compounds with similar structures have demonstrated improved antioxidative capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) . This suggests that the compound might help mitigate oxidative stress-related damage in cells.

Case Studies

- In Vivo Studies : Animal models have been used to evaluate the therapeutic potential of N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide. These studies often focus on its effects on tumor growth and metastasis, providing insights into its efficacy as an anticancer treatment.

- Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound indicate favorable characteristics that support its development as a drug candidate .

Q & A

Q. What are the standard synthetic routes for N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide, and how can reaction yields be optimized?

The compound is typically synthesized via amide coupling between 4-methoxybenzoyl chloride and 5-amino-2-methoxyaniline derivatives. Key steps include:

- Activation of the carboxylic acid : Use coupling reagents like EDCI/HOBt or DCC to form the active ester intermediate.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to potential byproducts like unreacted starting materials or hydrolyzed intermediates .

- Yield optimization : Solvent choice (e.g., DMF for solubility) and stoichiometric ratios (1.2:1 acyl chloride to amine) improve yields to ~70–85%. Microwave-assisted synthesis may reduce reaction times .

Q. How can researchers verify the structural integrity of N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide post-synthesis?

Use a combination of:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8–4.0 ppm) and amide (δ ~7.8–8.2 ppm) protons.

- HRMS : Match molecular ion peaks with theoretical values (e.g., [M+H]+ at m/z 301.12).

Advanced Research Questions

Q. What strategies address contradictory data in the biological activity of N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide derivatives?

Discrepancies in receptor binding affinities (e.g., dopamine D2 vs. serotonin 5-HT3) can arise from:

- Chiral resolution : Enantiomers may exhibit divergent activities. For example, (R)-enantiomers of analogous benzamides show 10-fold higher D2 affinity than (S)-enantiomers .

- Receptor assay conditions : Use standardized protocols (e.g., guinea pig eosinophil PDE IV inhibition vs. rat brain synaptic membranes for D2) to minimize variability .

- Computational modeling : Docking studies (e.g., AutoDock Vina) identify steric clashes or hydrogen bonding patterns that explain selectivity .

Q. How can researchers optimize N-(5-Amino-2-methoxyphenyl)-4-methoxybenzamide for large-scale synthesis while avoiding decomposition?

Scale-up challenges include:

- Byproduct formation : Fluorination byproducts (e.g., N-(1-Azido-3-fluorobutyl)-4-methoxybenzamide) form under harsh conditions. Mitigate via low-temperature (-20°C) azide reactions and in situ quenching .

- Purification stability : Avoid silica gel for acid-sensitive intermediates; use reverse-phase HPLC or recrystallization (ethanol/water) .

- Process solvents : Replace DCM with cyclopentyl methyl ether (CPME) for greener and scalable reactions .

Q. What methodologies elucidate the reaction mechanisms of unexpected byproducts in benzamide syntheses?

For unexpected products (e.g., 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline in selenourea reactions):

- Mechanistic probes : Isotopic labeling (¹⁸O or ²H) tracks oxygen or proton transfer pathways.

- In situ monitoring : ReactIR or LC-MS identifies transient intermediates (e.g., nitrile or selenocyanate species).

- DFT calculations : Predict thermodynamic favorability of pathways (e.g., cyclization vs. hydrolysis) .

Methodological Considerations

- Contradiction handling : When fluorometric data conflicts with LC-MS results (e.g., vs. 6), cross-validate using orthogonal methods like X-ray crystallography or 2D NMR (COSY, HSQC).

- Advanced characterization : Single-crystal X-ray diffraction resolves ambiguous stereochemistry in chiral derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.